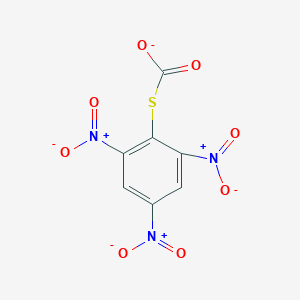
S-(2,4,6-Trinitrophenyl) carbonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,4,6-Trinitrophenyl) carbonothioate: is a chemical compound characterized by the presence of a trinitrophenyl group attached to a carbonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4,6-Trinitrophenyl) carbonothioate typically involves the reaction of 2,4,6-trinitrophenol with a suitable thiocarbonyl compound. One common method involves the use of O-ethyl S-(2,4,6-trinitrophenyl) thio- and dithiocarbonates, which are synthesized through the reaction of 2,4,6-trinitrophenol with ethyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: S-(2,4,6-Trinitrophenyl) carbonothioate undergoes various chemical reactions, including:
Substitution Reactions: The trinitrophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Alkaline Hydrolysis: Typically performed in aqueous dioxane at 25°C with an ionic strength of 0.2 mol dm–3 (KCl).
Nucleophilic Substitution: Common nucleophiles include thiolate anions and other electron-rich species.
Major Products:
Hydrolysis Products: 2,4,6-Trinitrophenoxide and 2,4,6-trinitrobenzenethiolate ions.
Substitution Products: Various substituted trinitrophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2,4,6-Trinitrophenyl) carbonothioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(2,4,6-Trinitrophenyl) carbonothioate involves the formation of a σ-complex during reactions such as alkaline hydrolysis. The compound’s effects are primarily due to the electron-withdrawing nature of the trinitrophenyl group, which facilitates nucleophilic attack and subsequent reaction steps . The molecular targets and pathways involved include the formation of intermediate complexes and the stabilization of reaction products through resonance and inductive effects .
Comparison with Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenyl group but lacks the carbonothioate moiety.
2,4-Dinitrophenyl Compounds: Similar structure with two nitro groups instead of three.
Trinitrobenzene Derivatives: Compounds with similar nitro group substitution patterns on a benzene ring.
Properties
CAS No. |
63014-51-7 |
|---|---|
Molecular Formula |
C7H2N3O8S- |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
(2,4,6-trinitrophenyl)sulfanylformate |
InChI |
InChI=1S/C7H3N3O8S/c11-7(12)19-6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12)/p-1 |
InChI Key |
XVKNYGMSLKCMMM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])SC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















